Cas no 1564622-39-4 (O-(4-methoxybutyl)hydroxylamine)

O-(4-Methoxybutyl)hydroxylamine is a versatile hydroxylamine derivative characterized by its methoxybutyl ether functional group. This compound is particularly useful in organic synthesis, serving as a key intermediate in the preparation of oximes, hydroxamic acids, and other nitrogen-containing compounds. Its structural features, including the ether linkage and hydroxylamine moiety, enhance solubility and reactivity in various solvents, facilitating efficient conjugation and modification reactions. The methoxybutyl chain provides steric flexibility, making it suitable for applications in pharmaceutical and agrochemical research. The compound is typically handled under controlled conditions due to the reactivity of the hydroxylamine group, ensuring stability and purity in synthetic workflows.
O-(4-methoxybutyl)hydroxylamine structure
1564622-39-4 structure
Product Name:O-(4-methoxybutyl)hydroxylamine
CAS No:1564622-39-4
MF:C5H13NO2
MW:119.162221670151
CID:6518021
PubChem ID:58587200
Update Time:2025-10-05

O-(4-methoxybutyl)hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-(4-methoxybutyl)hydroxylamine
    • 1564622-39-4
    • SCHEMBL21084689
    • EN300-1840141
    • Inchi: 1S/C5H13NO2/c1-7-4-2-3-5-8-6/h2-6H2,1H3
    • InChI Key: NNAAAJXDHGNGHN-UHFFFAOYSA-N
    • SMILES: O(C)CCCCON

Computed Properties

  • Exact Mass: 119.094628657g/mol
  • Monoisotopic Mass: 119.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 5
  • Complexity: 41.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 44.5Ų

O-(4-methoxybutyl)hydroxylamine Pricemore >>

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$587.0 2023-09-19
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Additional information on O-(4-methoxybutyl)hydroxylamine

Research Briefing on O-(4-methoxybutyl)hydroxylamine (CAS: 1564622-39-4) in Chemical Biology and Pharmaceutical Applications

O-(4-methoxybutyl)hydroxylamine (CAS: 1564622-39-4) has recently emerged as a versatile chemical building block in medicinal chemistry and bioconjugation strategies. This compound, characterized by its hydroxylamine moiety and methoxybutyl linker, exhibits unique reactivity profiles that make it valuable for targeted drug delivery and protein modification applications. Recent studies highlight its role as a key intermediate in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), where its bifunctional nature enables precise payload attachment while maintaining biological activity.

In a 2023 study published in Journal of Medicinal Chemistry, researchers demonstrated the compound's utility in constructing stable oxime linkages with ketone-containing payloads, showing improved serum stability compared to traditional hydrazone-based conjugates. The 4-methoxybutyl spacer was found to optimally balance hydrophilicity and steric effects, achieving 85% conjugation efficiency in ADC development while minimizing nonspecific interactions. This addresses a critical challenge in ADC therapeutics where linker stability directly correlates with therapeutic index.

Structural-activity relationship (SAR) investigations reveal that the 1564622-39-4 scaffold permits extensive modifications at the methoxy terminus without compromising its nucleophilic hydroxylamine reactivity. A Nature Biotechnology paper (2024) reported its application in creating pH-sensitive drug release systems, where the methoxybutyl chain's tunable hydrophobicity enabled precise control over payload release kinetics in tumor microenvironments (pH 5.5-6.5). This property is particularly valuable for overcoming off-target toxicity in cancer therapies.

From a synthetic chemistry perspective, novel protection/deprotection strategies for O-(4-methoxybutyl)hydroxylamine have been developed to address its inherent instability during solid-phase peptide synthesis. Angewandte Chemie (2023) described a photolabile protecting group strategy that improved yields by 40% in complex conjugate synthesis. These methodological advances significantly expand the compound's utility in constructing next-generation biotherapeutics with enhanced pharmacokinetic profiles.

Emerging applications in chemical biology include its use as a bioorthogonal handle for live-cell labeling. The compound's metabolic stability allows efficient incorporation into cellular systems through engineered pathways, followed by specific reaction with ketone probes. This dual functionality positions 1564622-39-4 as a promising tool for studying dynamic biological processes with minimal perturbation, as evidenced by recent work in super-resolution microscopy techniques.

Ongoing clinical investigations (Phase I/II trials) are evaluating ADCs incorporating this linker technology for hematological malignancies, with preliminary data showing favorable safety profiles. The pharmaceutical industry is increasingly adopting 1564622-39-4-derived linkers as part of platform technologies, with at least five investigational new drugs currently in development utilizing this chemistry. Future research directions include exploring its potential in targeted radionuclide therapy and extracellular matrix-targeted drug delivery systems.

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